molecular formula C12H16N2O4S2 B10879414 S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate

S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate

Cat. No.: B10879414
M. Wt: 316.4 g/mol
InChI Key: ULTVUOWGDWCHKW-UHFFFAOYSA-N
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Description

compound 3WF9 , is a chemical compound with a complex structure. It consists of a sulfamoylphenyl group attached to a butan-2-yl moiety via an oxo (carbonyl) linkage. The compound’s three-dimensional structure has been elucidated through X-ray crystallography, revealing its arrangement in space .

Preparation Methods

Synthetic Routes: The synthesis of S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate involves several steps. While I don’t have access to specific proprietary methods, I can outline a general synthetic route:

    Starting Materials: Begin with appropriate starting materials, such as a sulfamoylphenyl amine and a butan-2-one derivative.

    Condensation Reaction: React the sulfamoylphenyl amine with the butan-2-one derivative under suitable conditions to form the oxo (carbonyl) linkage.

    Thioester Formation: Introduce a thiol (such as ethanethiol) to replace the carbonyl oxygen, resulting in the formation of the ethanethioate group.

Industrial Production: Industrial-scale production methods for this compound may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps. specific details would depend on proprietary processes employed by manufacturers.

Chemical Reactions Analysis

S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate can participate in various chemical reactions:

    Oxidation: The carbonyl group is susceptible to oxidation, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of the carbonyl group can yield alcohols or other reduced derivatives.

    Substitution: The sulfamoylphenyl group may undergo substitution reactions, replacing the amino group with other functional groups.

    Common Reagents: Reagents like reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines) are relevant.

    Major Products: The specific products formed depend on reaction conditions and substituents present.

Scientific Research Applications

S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study enzyme mechanisms or protein-ligand interactions.

    Industry: May serve as a precursor for the synthesis of other compounds or materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While I don’t have a list of similar compounds, researchers often compare S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate with structurally related molecules to understand its uniqueness and potential advantages.

Properties

Molecular Formula

C12H16N2O4S2

Molecular Weight

316.4 g/mol

IUPAC Name

S-[1-oxo-1-(4-sulfamoylanilino)butan-2-yl] ethanethioate

InChI

InChI=1S/C12H16N2O4S2/c1-3-11(19-8(2)15)12(16)14-9-4-6-10(7-5-9)20(13,17)18/h4-7,11H,3H2,1-2H3,(H,14,16)(H2,13,17,18)

InChI Key

ULTVUOWGDWCHKW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC(=O)C

Origin of Product

United States

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